molecular formula C14H19NO4S B13151719 N-(tert-Butoxycarbonyl)-4-sulfanyl-L-phenylalanine CAS No. 88170-93-8

N-(tert-Butoxycarbonyl)-4-sulfanyl-L-phenylalanine

Cat. No.: B13151719
CAS No.: 88170-93-8
M. Wt: 297.37 g/mol
InChI Key: HTJUIVWAFJEXGZ-NSHDSACASA-N
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Description

N-(tert-Butoxycarbonyl)-4-sulfanyl-L-phenylalanine is a modified amino acid derivative where the tert-butoxycarbonyl (Boc) group protects the amine functionality, and a sulfanyl (-SH) group is introduced at the para position of the phenyl ring. This compound is of interest in peptide synthesis and medicinal chemistry due to the reactive sulfanyl group, which enables site-specific conjugation or disulfide bond formation.

Properties

CAS No.

88170-93-8

Molecular Formula

C14H19NO4S

Molecular Weight

297.37 g/mol

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfanylphenyl)propanoic acid

InChI

InChI=1S/C14H19NO4S/c1-14(2,3)19-13(18)15-11(12(16)17)8-9-4-6-10(20)7-5-9/h4-7,11,20H,8H2,1-3H3,(H,15,18)(H,16,17)/t11-/m0/s1

InChI Key

HTJUIVWAFJEXGZ-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)S)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)S)C(=O)O

Origin of Product

United States

Preparation Methods

Reaction Conditions and Procedure

  • Reagents: L-phenylalanine, di-tert-butyl dicarbonate (Boc2O), sodium hydroxide (NaOH), tert-butanol, water.
  • Procedure:
    • Dissolve sodium hydroxide (4.4 g, 0.11 mol) in water (110 mL).
    • Add L-phenylalanine (16.5 g, 0.1 mol) to the solution and stir until fully dissolved.
    • Add tert-butanol (75 mL) to the mixture.
    • Slowly add Boc2O (22.3 g, 0.12 mol) over 1 hour while maintaining the temperature near 0 °C.
    • Monitor the pH, which will drop to 7.5–8.5 during the reaction.
    • After completion, acidify carefully with saturated citric acid to precipitate the product.
    • Isolate N-(tert-butoxycarbonyl)-L-phenylalanine by filtration and drying.

Yield and Properties

  • Yield: Approximately 81% isolated yield.
  • Melting point: 85 °C.
  • Optical rotation: +25° (c = 1% in ethanol).
  • Solubility: Soluble in methanol, dichloromethane, dimethylformamide, and N-methyl-2-pyrrolidone.

This procedure is derived from a standard organic synthesis protocol and is optimized for high purity and yield.

Introduction of the Sulfanyl Group at the Para Position

The sulfanyl (thiol) group at the para position of the phenyl ring can be introduced by several methods, often depending on the starting material and desired purity.

Direct Thiolation of Boc-L-phenylalanine

One approach involves the direct substitution of a suitable leaving group at the para position of Boc-L-phenylalanine with a thiol nucleophile. This requires prior installation of a para-substituent such as a halide or nitro group.

Synthetic Routes

Route Starting Material Key Reagents Conditions Notes
A Boc-L-4-bromophenylalanine Thiourea or sodium hydrosulfide Reflux in ethanol or DMF Nucleophilic aromatic substitution to replace bromide with thiol
B Boc-L-4-nitrophenylalanine Reduction to amine, then thiolation Multi-step Requires careful control to avoid over-reduction
C L-4-sulfanylphenylalanine Boc protection post-thiolation Standard Boc protection as in section 3 Protects amino group after thiol installation

Representative Procedure for Route A

  • Dissolve Boc-L-4-bromophenylalanine in dimethylformamide.
  • Add sodium hydrosulfide or thiourea under nitrogen atmosphere.
  • Heat the mixture to reflux for several hours.
  • Cool and acidify to precipitate the product.
  • Purify by recrystallization.

This method is favored for its straightforwardness and relatively high yield, although the availability of Boc-L-4-bromophenylalanine is a limiting factor.

Purification and Characterization

After synthesis, the compound is typically purified by recrystallization from ethyl acetate or hexane under cold conditions to yield a fine white crystalline powder.

Physical and Chemical Properties

Property Value Notes
Molecular Formula C14H19NO4S Incorporates sulfanyl group
Molecular Weight ~281.37 g/mol Approximate, includes sulfur
Melting Point ~85 °C Similar to Boc-L-phenylalanine
Optical Rotation +25° (c=1%, ethanol) Confirms stereochemistry
Solubility Methanol, DMF, dichloromethane Facilitates purification

Spectroscopic Data

Summary Table of Preparation Methods

Step Description Reagents Conditions Yield Notes
1 Boc Protection of L-phenylalanine Boc2O, NaOH, tert-butanol, water 0 °C, stirring, pH 7.5-8.5 ~81% Standard procedure
2 Para-position sulfanyl substitution Boc-L-4-bromophenylalanine, NaSH or thiourea Reflux in DMF or ethanol Variable (60-80%) Nucleophilic aromatic substitution
3 Purification Recrystallization Ethyl acetate/hexane, cold High purity White crystalline powder

Research Findings and Optimization Notes

  • The Boc protection step is sensitive to pH and temperature; maintaining low temperature during Boc2O addition prevents side reactions and racemization.
  • Sulfanyl substitution requires inert atmosphere to prevent oxidation of thiol to disulfide.
  • Use of freshly prepared sodium hydrosulfide solutions improves substitution efficiency.
  • Acidification after substitution should be gradual to avoid product decomposition.
  • Final product stability is enhanced by storage in dark, dry conditions at room temperature.

Chemical Reactions Analysis

Types of Reactions

N-(tert-Butoxycarbonyl)-4-sulfanyl-L-phenylalanine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the Boc protecting group, yielding 4-sulfanyl-L-phenylalanine.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: 4-sulfanyl-L-phenylalanine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(tert-Butoxycarbonyl)-4-sulfanyl-L-phenylalanine has several applications in scientific research:

    Chemistry: Used in peptide synthesis as a protected amino acid building block.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.

    Industry: Utilized in the synthesis of complex organic molecules and materials.

Mechanism of Action

The mechanism of action of N-(tert-Butoxycarbonyl)-4-sulfanyl-L-phenylalanine primarily involves the protection and deprotection of the amino group. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective reactions at other functional groups. The sulfanyl group can participate in various chemical reactions, contributing to the compound’s versatility in synthesis .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key differences arise from substituents on the phenyl ring, influencing molecular weight, solubility, and stability.

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Substituent Reference
N-Boc-4-sulfanyl-L-phenylalanine* C₁₄H₁₉NO₄S 297.37 (theoretical) Not reported -SH (para) -
N-Boc-L-phenylalanine (Boc-Phe-OH) C₁₄H₁₉NO₄ 265.31 86–88 -H (para)
N-Boc-4-phenyl-L-phenylalanine C₂₀H₂₃NO₄ 341.41 Not reported -Ph (para)
N-Boc-4-fluoro-L-phenylalanine C₁₄H₁₈FNO₄ 283.30 Not reported -F (para)
N-Boc-DL-4-[(4-FPh)SO₂NH]-phenylalanine† C₂₀H₂₂FN₂O₆S 437.46 Not reported -SO₂NH(4-FPh) (para)
Methyl N-Boc-4-phenyl-L-phenylalaninate‡ C₂₁H₂₅NO₄ 355.43 99.8–101.8 -Ph (para), methyl ester

*Theoretical values for the target compound are inferred based on structural analogs. †Synthesized via sulfonylation of Boc-protected 4-aminophenylalanine . ‡Synthesized using BTC as a coupling reagent .

Key Observations:
  • Substituent Effects :

    • Electron-Withdrawing Groups (e.g., -F in Boc-4-fluoro-Phe): Increase polarity and may enhance solubility in polar solvents .
    • Bulky Groups (e.g., -Ph in Boc-4-phenyl-Phe): Raise molecular weight significantly (341.41 g/mol) and likely reduce solubility in aqueous media .
    • Reactive Groups (e.g., -SH in the target compound): Enable redox-sensitive applications but require inert handling to prevent oxidation to disulfides.
  • Melting Points :
    Boc-Phe-OH melts at 86–88°C , while methyl esters (e.g., Methyl N-Boc-4-phenyl-Phe) exhibit higher melting points (~100°C) due to reduced polarity .

Boc Protection Strategies
  • Di-tert-butyl dicarbonate (Boc₂O): Widely used for Boc protection of amino acids. For Boc-Phe-OH, L-phenylalanine is reacted with Boc₂O in tert-butyl alcohol/water with NaOH, yielding >85% purity .
  • BTC (2,4,6-Collidine-assisted) :
    Used for coupling Boc-alanine with methyl esters, achieving 74% purity .
Substituent-Specific Modifications
  • 4-Fluoro : Introduced via fluorinated precursors or post-protection halogenation .
  • 4-Phenyl : Synthesized using Boc-protected biphenylalanine derivatives .
  • Sulfanyl (-SH): Likely requires thiolation via Mitsunobu reaction or disulfide reduction, though direct evidence is absent in the provided literature.

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